
4-Chloro-7-(trifluoromethoxy)quinoline
Übersicht
Beschreibung
4-Chloro-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5ClF3NO and a molecular weight of 247.6 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-7-(trifluoromethoxy)quinoline is 1S/C10H5ClF3NO/c11-8-3-4-15-9-5-6 (1-2-7 (8)9)16-10 (12,13)14/h1-5H . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
4-Chloro-7-(trifluoromethyl)quinoline has been used as a reagent in the preparation of piperazinylquinolines . It’s also been used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .Physical And Chemical Properties Analysis
4-Chloro-7-(trifluoromethoxy)quinoline is a light yellow solid . It has a predicted boiling point of approximately 259.4°C at 760 mmHg , a predicted density of approximately 1.5 g/cm3 , and a predicted refractive index of n20D 1.55 .Wissenschaftliche Forschungsanwendungen
Application in Trifluoromethoxylation Reagents Development
- Specific Scientific Field : Chemistry, specifically the development of trifluoromethoxylation reagents .
- Summary of the Application : Trifluoromethoxylation is a process used in the synthesis of various compounds. The trifluoromethoxy group (-OCF3) is of particular interest due to its unique physicochemical and biological properties . 4-Chloro-7-(trifluoromethoxy)quinoline may be used in the development of these reagents.
- Results or Outcomes : The outcomes of this application are the development of new trifluoromethoxylation reagents, which can be used in the synthesis of various compounds. These reagents contribute to the modernization of materials, agriculture, and healthcare industries .
Application in Antimicrobial Agents Development
- Specific Scientific Field : Medicinal Chemistry, specifically the development of antimicrobial agents .
- Summary of the Application : Quinoline derivatives, including 4-Chloro-7-(trifluoromethoxy)quinoline, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . This makes them potential candidates for the development of novel antimicrobial agents.
- Methods of Application or Experimental Procedures : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Chemical modification of quinoline is one of the common approaches used in drug discovery, resulting in improved therapeutic effects .
- Results or Outcomes : The outcomes of this application are the development of new antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Application in Anticancer Agents Development
- Specific Scientific Field : Medicinal Chemistry, specifically the development of anticancer agents .
- Summary of the Application : Quinoline derivatives, including 4-Chloro-7-(trifluoromethoxy)quinoline, have been found to exhibit anticancer activity . This makes them potential candidates for the development of novel anticancer agents.
- Methods of Application or Experimental Procedures : The anticancer activity of quinoline derivatives is being extensively studied. The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results or Outcomes : The outcomes of this application are the development of new anticancer agents with improved therapeutic effects .
Application in Antiviral Agents Development
- Specific Scientific Field : Medicinal Chemistry, specifically the development of antiviral agents .
- Summary of the Application : Quinoline derivatives, including 4-Chloro-7-(trifluoromethoxy)quinoline, have been found to exhibit antiviral activity . This makes them potential candidates for the development of novel antiviral agents.
- Methods of Application or Experimental Procedures : The antiviral activity of quinoline derivatives is being extensively studied. The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results or Outcomes : The outcomes of this application are the development of new antiviral agents with improved therapeutic effects .
Application in Anti-inflammatory Agents Development
- Specific Scientific Field : Medicinal Chemistry, specifically the development of anti-inflammatory agents .
- Summary of the Application : Quinoline derivatives, including 4-Chloro-7-(trifluoromethoxy)quinoline, have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of novel anti-inflammatory agents.
- Methods of Application or Experimental Procedures : The anti-inflammatory activity of quinoline derivatives is being extensively studied. The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results or Outcomes : The outcomes of this application are the development of new anti-inflammatory agents with improved therapeutic effects .
Safety And Hazards
This compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-chloro-7-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-3-4-15-9-5-6(1-2-7(8)9)16-10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYQYVHUVHLCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651180 | |
| Record name | 4-Chloro-7-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(trifluoromethoxy)quinoline | |
CAS RN |
40516-31-2 | |
| Record name | 4-Chloro-7-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-(trifluoromethoxy)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)
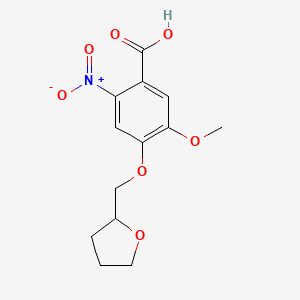
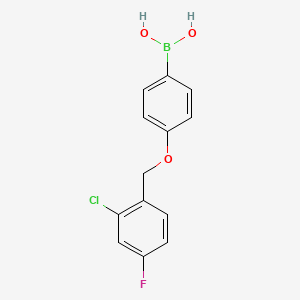
![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)
![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)
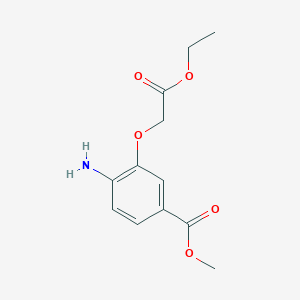
![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
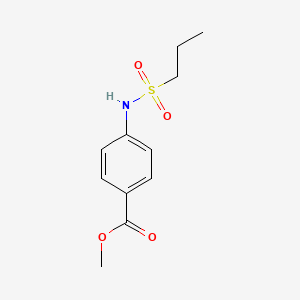
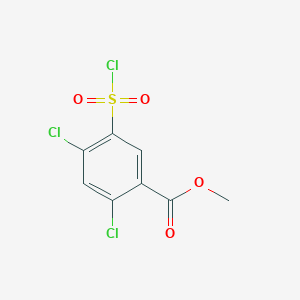
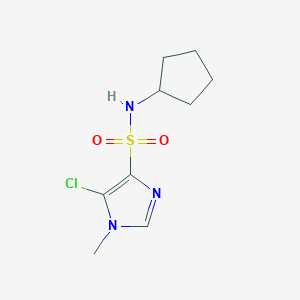
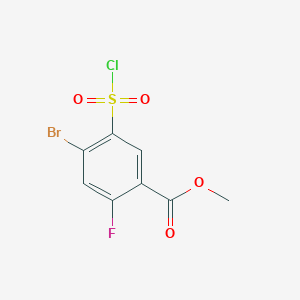
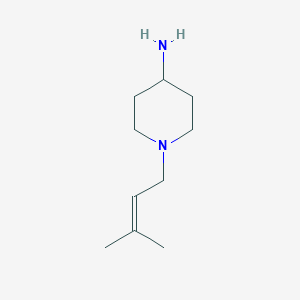
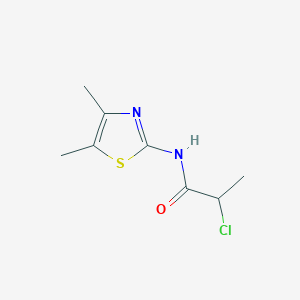
![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)